(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate
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Overview
Description
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a benzofuran moiety, and a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps. One common approach is the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base to form the (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form the corresponding alcohol.
Substitution: The sulfonate ester group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzofuran moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its versatility makes it a valuable component in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The furan and benzofuran moieties can engage in π-π interactions with aromatic residues in proteins, while the sulfonate ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate
- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate
- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzenesulfonate
Uniqueness
What sets (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate apart from similar compounds is its specific combination of functional groups. The presence of the 4-methylbenzenesulfonate group imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in substitution reactions. Additionally, the (Z)-configuration of the furan-2-ylmethylene moiety contributes to its distinct stereochemistry, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S/c1-13-4-7-16(8-5-13)27(22,23)26-15-6-9-17-18(12-15)25-19(20(17)21)11-14-3-2-10-24-14/h2-12H,1H3/b19-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAIQVBIIQDBLO-ODLFYWEKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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